dimethyl 5-({[2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-({[2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate is a complex organic compound featuring a quinoline and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-({[2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multi-step organic synthesis. A common route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling Reactions: The quinoline and pyrazole units are then coupled using a carbonylation reaction, often facilitated by a palladium catalyst.
Esterification: The final step involves esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing more efficient catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and quinoline rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions often use reagents like sodium methoxide.
Major Products
Oxidation: N-oxides of the pyrazole and quinoline rings.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, given the bioactivity associated with quinoline and pyrazole rings.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of dimethyl 5-({[2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyrazole rings can intercalate with DNA or inhibit enzyme activity by binding to the active site, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-({[2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate: Lacks the methyl group on the pyrazole ring.
Dimethyl 5-({[2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate: Has a different substitution pattern on the benzene ring.
Uniqueness
The presence of both quinoline and pyrazole rings in dimethyl 5-({[2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate provides a unique combination of electronic and steric properties, making it particularly versatile for various applications in research and industry.
This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines
Properties
Molecular Formula |
C24H20N4O5 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
dimethyl 5-[[2-(1-methylpyrazol-4-yl)quinoline-4-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H20N4O5/c1-28-13-16(12-25-28)21-11-19(18-6-4-5-7-20(18)27-21)22(29)26-17-9-14(23(30)32-2)8-15(10-17)24(31)33-3/h4-13H,1-3H3,(H,26,29) |
InChI Key |
XUILPWMHTISICV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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